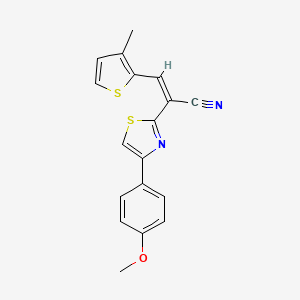

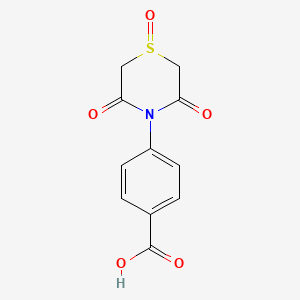

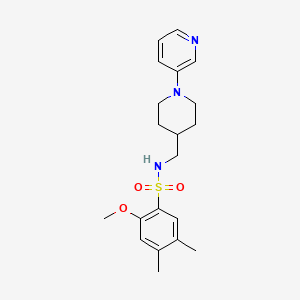

(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile" is a molecule of interest in the field of organic chemistry, particularly in the synthesis of bioactive heterocycles. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, separation, and structural analysis. For instance, paper discusses a related compound, "(Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile," which is synthesized for use as a dipolarophile in constructing bioactive heterocycles.

Synthesis Analysis

The synthesis of related compounds involves base-catalyzed reactions and skeletal rearrangements. For example, the preparation of a Z-isomer of a thiadiazol compound, which is a side-chain of cephem antibiotics, is described in papers and . These papers detail the reaction of aminoisoxazoles with alkoxycarbonyl isothiocyanates to produce intermediates that are further converted into the target compound through reactions with O-methylhydroxylamine or O-methylation processes.

Molecular Structure Analysis

The molecular structure of isomeric compounds is crucial for their properties and reactivity. Paper reports the separation and crystal structures of E and Z isomers of a phenyl acrylic acid compound. The structures were confirmed using single-crystal X-ray diffraction, which is a common technique for determining the precise geometry of molecules. The Z isomer of the compound discussed in paper is linked by hydrogen bonds, which is a common feature that can affect the stability and reactivity of such molecules.

Chemical Reactions Analysis

The chemical reactions involving these compounds are typically characterized by the formation of specific isomers and the creation of hydrogen bonds, as seen in the synthesis of the dipolarophile in paper . The selectivity of reactions to produce the desired Z-isomer is a significant aspect of the synthesis process, as demonstrated in the preparation of the cephem antibiotic side-chain .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the crystallization of isomers in different space groups, as reported in paper , can lead to variations in their physical properties such as solubility and melting points. The presence of methoxy and thiophenyl groups in these molecules suggests potential for varied chemical reactivity and interactions with other molecules, which can be crucial for their application in pharmaceuticals and materials science.

科学的研究の応用

Scintillator Materials

Plastic scintillators based on polymethyl methacrylate with various luminescent dyes, including thiazole derivatives, have been studied for their scintillation properties. These materials are considered for their potential in enhancing scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. The use of thiazole compounds as luminescent activators in scintillators demonstrates their importance in developing advanced materials for radiation detection (Salimgareeva & Kolesov, 2005).

DNA Binding and Fluorescent Staining

The synthetic dye Hoechst 33258, a bis-benzimidazole derivative that binds to the minor groove of double-stranded DNA, illustrates the utility of thiazole and benzimidazole compounds in biological applications. These compounds are widely used in fluorescent DNA staining for cell biology research, providing a foundation for designing drugs with improved specificity for DNA sequences (Issar & Kakkar, 2013).

Heterocyclic Compound Synthesis

Thiazole derivatives play a crucial role in the synthesis of various heterocyclic compounds, serving as intermediates for producing 1-benzofurans, indoles, and other complex derivatives. The powerful synthetic potential of these compounds underscores their importance in medicinal chemistry and drug design (Petrov & Androsov, 2013).

Organic Semiconductors

Organic semiconductors, such as poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, highlight the application of thiazole derivatives in electronic and optoelectronic devices. These materials are explored for their thermoelectric properties, contributing to the development of flexible, lightweight, and efficient energy conversion technologies (Yue & Xu, 2012).

Antioxidant and Anti-inflammatory Agents

Research on benzofused thiazole derivatives for their antioxidant and anti-inflammatory activities exemplifies the therapeutic potential of thiazole compounds. These studies aim to design novel agents that can efficiently mitigate oxidative stress and inflammation, showcasing the relevance of thiazole derivatives in pharmaceutical development (Raut et al., 2020).

特性

IUPAC Name |

(Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS2/c1-12-7-8-22-17(12)9-14(10-19)18-20-16(11-23-18)13-3-5-15(21-2)6-4-13/h3-9,11H,1-2H3/b14-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSWJGVLSWKWIG-ZROIWOOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B2517241.png)

![2-Chloro-N-[8-(methoxymethyl)-4H-1,3-benzodioxin-6-yl]acetamide](/img/structure/B2517246.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2517249.png)

![2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide](/img/structure/B2517250.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2517256.png)

![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)